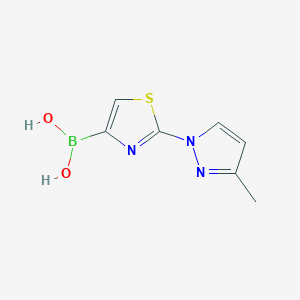

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid

Description

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is a heterocyclic boronic acid derivative combining a thiazole core substituted with a 3-methylpyrazole group at position 2 and a boronic acid moiety at position 2. Thiazole-based boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems in pharmaceuticals and materials science . The pyrazole substituent enhances solubility and modulates electronic properties, while the boronic acid group enables versatile reactivity with aryl halides. This compound’s structural complexity makes it valuable for drug discovery, particularly in kinase inhibitor development and boron neutron capture therapy (BNCT) agents.

Properties

Molecular Formula |

C7H8BN3O2S |

|---|---|

Molecular Weight |

209.04 g/mol |

IUPAC Name |

[2-(3-methylpyrazol-1-yl)-1,3-thiazol-4-yl]boronic acid |

InChI |

InChI=1S/C7H8BN3O2S/c1-5-2-3-11(10-5)7-9-6(4-14-7)8(12)13/h2-4,12-13H,1H3 |

InChI Key |

GJRLWYSTNMXMGA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CSC(=N1)N2C=CC(=N2)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid typically involves the reaction of 3-methyl-1H-pyrazole with thiazole-4-boronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. These methods often utilize metal-free processes to construct the heterocyclic rings efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid with structurally analogous boronic acids, focusing on key physicochemical and functional properties:

Key Observations:

Reactivity : The thiazole-pyrazole-boronic acid hybrid exhibits higher reactivity in Suzuki couplings compared to simpler thiazole boronic acids due to reduced steric hindrance at position 4 and electron-withdrawing effects from the pyrazole group . Triazole-based analogs, however, show lower reactivity owing to their electron-rich nature.

Solubility : The methylpyrazole substituent improves aqueous solubility relative to unsubstituted thiazole boronic acids, though triazole derivatives (e.g., (2-methyl-2H-1,2,3-triazol-4-yl)boronic acid) remain superior due to their hydrophilic nitrogen-rich structure .

Structural Insights : Crystallographic studies of related compounds (e.g., triazole boronic acids) often employ SHELX software for refinement, highlighting its utility in resolving heterocyclic boronic acid conformations .

Biological Activity

2-(3-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is a boronic acid derivative notable for its unique molecular structure, which includes a thiazole ring and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula : C7H8B N3O2S

- Molecular Weight : Approximately 209.03 g/mol

- Structure : The compound features a boronic acid functional group, which is significant in various biological interactions and applications.

The biological activity of this compound can be attributed to its ability to interact with various substrates, including biomolecules. It has been shown to form complexes with transition metals, enhancing catalytic activities in organic transformations and potentially influencing biological pathways.

Antiviral Activity

Recent studies have explored the antiviral properties of pyrazole derivatives, including those similar to this compound. For instance, compounds derived from pyrazoles have demonstrated significant inhibition against viruses such as HIV and the measles virus (MeV). The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antiviral efficacy, with some derivatives exhibiting EC50 values in the nanomolar range against viral targets .

Enzyme Inhibition

The compound has shown potential as an inhibitor of phosphodiesterases (PDEs), particularly PDE3A and PDE3B. In a series of assays, compounds similar to this compound exhibited IC50 values ranging from 0.24 μM to 28.02 μM, indicating their potency as cardiotonic agents through PDE inhibition . This suggests a promising avenue for therapeutic applications in cardiovascular diseases.

Study on Antiviral Efficacy

A recent investigation into the antiviral activity of pyrazole derivatives highlighted that certain compounds showed remarkable efficacy against the tobacco mosaic virus (TMV) with EC50 values around 58.7 μg/mL. These findings emphasize the potential of thiazole-pyrazole hybrids in developing antiviral therapeutics .

PDE Inhibition and Cardiotonic Effects

In another study focusing on cardiotonic effects, derivatives related to this compound were synthesized and evaluated for their ability to enhance cardiac contractility through PDE inhibition. The most potent compound exhibited an IC50 of 0.24 μM against PDE3A, suggesting significant therapeutic potential for heart failure treatments .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.